N-Ethyl-N-butylethylenediamine
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Overview
Description
N-Ethyl-N-butylethylenediamine is an organic compound with the molecular formula C8H20N2. It is a type of ethylenediamine derivative, characterized by the presence of ethyl and butyl groups attached to the nitrogen atoms. This compound is known for its applications in various chemical processes and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-butylethylenediamine typically involves the reaction of ethylenediamine with ethyl and butyl halides. One common method is the alkylation of ethylenediamine with ethyl bromide and butyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous addition of ethylenediamine and the respective alkyl halides into the reactor, with the reaction mixture being continuously stirred and heated. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N-butylethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or butyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted ethylenediamine derivatives.
Scientific Research Applications
N-Ethyl-N-butylethylenediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of N-Ethyl-N-butylethylenediamine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular membranes, altering membrane permeability and affecting cellular processes.
Comparison with Similar Compounds
- N,N-Diethylethylenediamine
- N,N-Dibutylethylenediamine
- N,N-Dimethylethylenediamine
Comparison: N-Ethyl-N-butylethylenediamine is unique due to the presence of both ethyl and butyl groups, which confer distinct steric and electronic properties compared to other ethylenediamine derivatives. This uniqueness makes it particularly useful in applications requiring specific reactivity and selectivity.
Properties
IUPAC Name |
N'-butyl-N'-ethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-3-5-7-10(4-2)8-6-9/h3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXMDIPUMLDZDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396153 |
Source
|
Record name | N-Ethyl-N-butylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19435-65-5 |
Source
|
Record name | N-Ethyl-N-butylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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